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Compound of Interest

Compound Name: Sapriparaquinone

CAS No.: 119139-54-7

Cat. No.: B1681445

Get Quote

Executive Summary
Sapriparaquinone is a rare diterpenoid quinone belonging to the 4,5-seco-5,10-friedoabietane

class.[1] Predominantly isolated from the roots of Salvia prionitis Hance (Lamiaceae), this

molecule represents a significant chemotaxonomic marker and a potential lead compound in

oncology due to its cytotoxic activity against specific leukemic cell lines (e.g., P388).

This technical guide provides a comprehensive analysis of the molecular weight, physical

properties, structural elucidation, and isolation protocols for Sapriparaquinone. It is designed

for researchers requiring high-fidelity data for phytochemical analysis or pharmacological

screening.

Chemical Identity and Physicochemical
Properties[1][2][3][4][5][6][7]
Sapriparaquinone is characterized by a rearranged abietane skeleton where the A-ring has

undergone oxidative cleavage (seco-) and subsequent rearrangement. It exists as a para-

naphthoquinone derivative, distinct from its isomer, Saprorthoquinone.
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Table 1: Core Physicochemical Specifications
Property Specification

Common Name Sapriparaquinone

IUPAC Name

4-hydroxy-7-methyl-8-(4-methylpentyl)-3-

(propan-2-yl)naphthalene-1,2-dione (Note:

Nomenclature varies by oxidation state; often

referred to as a 1,4-naphthoquinone derivative

in isolation literature)

CAS Registry Number 119139-54-7

Molecular Formula C₂₀H₂₆O₃

Molecular Weight 314.42 g/mol

Exact Mass 314.1882 Da

Appearance Yellow amorphous solid or powder

Solubility

Soluble in Chloroform (CHCl₃), Methanol

(MeOH), Ethanol (EtOH), Ethyl Acetate;

Insoluble in Water

UV Absorption (

)

~214 nm, 272 nm, 305 nm (Characteristic of

conjugated quinoid systems)

IR Absorption (

)

~1650 cm⁻¹ (Conjugated Carbonyl), ~3300-

3400 cm⁻¹ (Hydroxyl, if present/hydrated)

Structural Characterization & Logic
The identification of Sapriparaquinone relies on distinguishing it from its ortho-quinone analog

(Saprorthoquinone) and other abietane diterpenoids.

Mass Spectrometry (MS)
Ionization Mode: ESI-MS or EI-MS.
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Key Peaks:

[M]+ or [M+H]+: 314/315 m/z.

Fragmentation: Loss of methyl groups (M-15) and isopropyl fragments is common.

Logic: The molecular ion peak confirms the C₂₀H₂₆O₃ composition, ruling out more highly

oxygenated derivatives (e.g., 3-hydroxysapriparaquinone, C₂₀H₂₆O₄, MW ~330).

Nuclear Magnetic Resonance (NMR)
¹H NMR (Chloroform-d):

Isopropyl Group: Septet at ~3.1-3.3 ppm (methine) and two doublets at ~1.2-1.3 ppm

(methyls).

Quinone Protons: If the A-ring is open (seco-), specific olefinic or aromatic protons appear

in the 6.0–8.0 ppm region depending on the degree of aromatization.

Methyl Groups: Singlets for C-methyls on the aromatic/quinone core.

¹³C NMR:

Carbonyls: Distinct signals at ~180-190 ppm indicate the para-quinone moiety.

Differentiation: The shift of carbonyl carbons distinguishes para-quinones

(symmetric/shielded) from ortho-quinones (deshielded).

Biological Context: Mechanism & Activity[2][11][13]
Cytotoxicity: Sapriparaquinone exhibits significant cytotoxicity against P388 lymphocytic

leukemia cells. The mechanism is hypothesized to involve:

Michael Addition: The quinone moiety acts as an electrophile, reacting with nucleophilic

sulfhydryl groups on critical cellular enzymes.

ROS Generation: Redox cycling of the quinone core generates reactive oxygen species,

inducing oxidative stress and apoptosis.
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Experimental Protocol: Isolation from Salvia
prionitis
Objective: Isolate high-purity Sapriparaquinone from dried Salvia prionitis roots.

Workflow Visualization
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Figure 1: Step-by-step isolation workflow for diterpenoid quinones from plant matrix.
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Detailed Methodology
Extraction:

Pulverize dried roots of Salvia prionitis (1.0 kg).

Extract with 95% Ethanol (3 x 5 L) under reflux for 3 hours per cycle.

Combine filtrates and evaporate under reduced pressure (Rotavap, 45°C) to yield a crude

gum.

Fractionation:

Suspend crude extract in water. Partition sequentially with Petroleum Ether, Ethyl Acetate

(EtOAc), and n-Butanol.

The EtOAc fraction typically contains the diterpenoid quinones.

Purification:

Load the EtOAc fraction onto a Silica Gel 60 column.

Elute with a gradient of Hexane:Ethyl Acetate (starting 100:0 → 80:20 → 50:50).

Monitor fractions via TLC (Visualize with 10% H₂SO₄/EtOH and heat; quinones appear as

yellow/orange spots).

Sapriparaquinone typically elutes in non-polar to mid-polar fractions (e.g., 9:1

Hexane:EtOAc).

Final Polish:

Recrystallize active fractions from Methanol or Acetone/Hexane to obtain yellow

amorphous solids.

Biosynthetic Relationship
Sapriparaquinone is a rearranged abietane. Understanding its relationship to other Salvia

markers is crucial for chemotaxonomy.
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Figure 2: Proposed biosynthetic pathway linking Sapriparaquinone to the abietane skeleton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1681445/docs#technical-guide-sapriparaquinone-
physicochemical-characterization-and-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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